biological activity of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
A Comprehensive Technical Guide to the Biological Activity of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride Disclaimer: Information regarding the specific is not extensively available in publicly accessible scientific li...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Technical Guide to the Biological Activity of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Disclaimer: Information regarding the specific is not extensively available in publicly accessible scientific literature. This guide, therefore, synthesizes information on structurally related piperidine-based compounds and general principles of drug discovery to propose a hypothetical framework for its investigation. The experimental protocols and potential mechanisms described herein are illustrative and would require empirical validation.
Introduction
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a heterocyclic compound featuring a piperidine ring linked to an ethanol moiety via an ether bond. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting various biological systems. The presence of the hydroxyl and secondary amine functionalities, along with the ether linkage, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide will explore the hypothetical biological activities of this compound and provide a structured approach for its scientific investigation.
Part 1: Hypothetical Mechanisms and Therapeutic Targets
The structural features of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride suggest several potential avenues for biological activity. The piperidine ring is a common pharmacophore in neuropharmacology, often associated with activity at muscarinic, nicotinic, and opioid receptors. The ether and alcohol functionalities can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.
Potential as a Muscarinic Receptor Modulator
Muscarinic acetylcholine receptors (mAChRs) are a family of GPCRs involved in numerous physiological processes in the central and peripheral nervous systems. The 3-substituted piperidine motif is a known feature in some muscarinic agonists and antagonists.
Rationale for Investigation: The nitrogen atom of the piperidine ring can be protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine, the endogenous ligand for mAChRs. The ether and hydroxyl groups could form hydrogen bonds with key amino acid residues in the orthosteric or allosteric binding sites of muscarinic receptors.
Sigma receptors are a unique class of intracellular proteins implicated in various neurological disorders. Many piperidine-containing compounds have shown high affinity for sigma receptors.
Rationale for Investigation: The overall lipophilicity and the presence of a basic nitrogen atom are common features of sigma receptor ligands. The specific stereochemistry of the 3-position on the piperidine ring can significantly influence binding affinity and selectivity for sigma-1 versus sigma-2 subtypes.
Experimental Workflow for Target Identification:
Caption: Workflow for investigating sigma receptor activity.
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to elucidate the .
Radioligand Binding Assay for Muscarinic M1 Receptor
This protocol is designed to determine the binding affinity of the test compound for the human muscarinic M1 receptor.
Materials:
HEK293 cell membranes expressing recombinant human M1 receptors.
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
Atropine as a non-specific binding control.
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Scintillation vials and cocktail.
Glass fiber filters.
Procedure:
Prepare serial dilutions of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in the assay buffer.
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.
Data Presentation: Hypothetical Binding Affinities
The following table summarizes hypothetical binding affinities for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride at various receptors.
Receptor Target
Ligand
Kᵢ (nM)
Muscarinic M1
[³H]-NMS
150
Muscarinic M2
[³H]-AF-DX 384
>10,000
Muscarinic M3
[³H]-4-DAMP
850
Sigma-1
[³H]-(+)-pentazocine
75
Sigma-2
[³H]-DTG
1200
Part 3: Synthesis and Chemical Characterization
While the biological activity is the primary focus, understanding the synthesis is crucial for structure-activity relationship (SAR) studies. A potential synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Conclusion
While direct evidence for the is currently lacking in the public domain, its chemical structure provides a strong rationale for investigating its potential as a modulator of muscarinic and sigma receptors. The experimental framework provided in this guide offers a systematic approach to characterizing its pharmacological profile. Future studies, including in vivo efficacy models and detailed SAR analyses, will be crucial to fully elucidate its therapeutic potential.
References
Due to the lack of specific literature on 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, this section provides references to general methodologies and the pharmacology of related compound classes.
Title: Muscarinic receptors: their distribution and function in the CNS.
Source: CNS Neuroscience & Therapeutics
URL: [Link]
Title: Sigma Receptors: A Review on Their Role in the Modulation of Pain.
Source: Pharmaceuticals (Basel)
URL: [Link]
Title: The Williamson ether synthesis.
Source: Comprehensive Organic Name Reactions and Reagents
URL: [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Piperidin-3-yloxy)ethan-1-ol and its hydrochloride salt are valuable chemical intermediates in the synthesis of various pharmaceutical compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-3-yloxy)ethan-1-ol and its hydrochloride salt are valuable chemical intermediates in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in drug discovery, and its substitution at the 3-position with a hydroxyethoxy group provides a versatile handle for further chemical modifications. This document provides a comprehensive experimental protocol for the multi-step synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, designed to be a self-validating and reproducible procedure for researchers in organic and medicinal chemistry.
The synthetic strategy outlined herein employs a robust and well-established reaction cascade, commencing with the protection of the secondary amine of 3-hydroxypiperidine, followed by a Williamson ether synthesis to introduce the hydroxyethoxy side chain, and culminating in deprotection and salt formation. The rationale behind the choice of protecting groups, reagents, and reaction conditions is explained in detail to provide a deeper understanding of the chemical transformations involved.
Synthetic Workflow
The overall synthetic route is depicted in the following workflow diagram:
Caption: Synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
Rationale: The secondary amine of 3-hydroxypiperidine is nucleophilic and would interfere with the subsequent Williamson ether synthesis. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the next step and can be readily removed under acidic conditions.
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles (mmol)
3-Hydroxypiperidine
101.15
10.0 g
98.86
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
22.6 g
103.8
Triethylamine (Et₃N)
101.19
15.2 mL
108.7
Dichloromethane (DCM)
84.93
200 mL
-
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (10.0 g, 98.86 mmol) and dissolve it in dichloromethane (200 mL).
To this solution, add triethylamine (15.2 mL, 108.7 mmol).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexane to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a colorless oil or white solid.
Step 2: Synthesis of tert-Butyl 3-(2-((tert-butyldimethylsilyl)oxy)ethoxy)piperidine-1-carboxylate
Rationale: This step involves a Williamson ether synthesis, a classic Sₙ2 reaction for forming ethers from an alkoxide and an alkyl halide.[1][2] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine to form the corresponding alkoxide. The resulting alkoxide then displaces the bromide from 2-(tert-butyldimethylsilyloxy)ethyl bromide to form the desired ether. The hydroxyl group of the 2-bromoethanol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its self-reaction.
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles (mmol)
N-Boc-3-hydroxypiperidine
201.27
10.0 g
49.68
Sodium Hydride (60% dispersion in mineral oil)
24.00
2.38 g
59.61
2-(tert-Butyldimethylsilyloxy)ethyl bromide
255.26
14.0 g
54.65
Anhydrous Tetrahydrofuran (THF)
72.11
250 mL
-
Safety Precaution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3][4]
Procedure:
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.38 g of a 60% dispersion in mineral oil, 59.61 mmol).
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.
Add anhydrous THF (150 mL) to the flask.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of N-Boc-3-hydroxypiperidine (10.0 g, 49.68 mmol) in anhydrous THF (100 mL) to the NaH suspension via the dropping funnel over 30 minutes.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Re-cool the reaction mixture to 0 °C and slowly add 2-(tert-butyldimethylsilyloxy)ethyl bromide (14.0 g, 54.65 mmol).
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours.
Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (10 mL).
Add more water (100 mL) and extract the product with ethyl acetate (3 x 150 mL).
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexane to afford the desired product as a colorless oil.
Step 3: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol (Deprotection)
Rationale: In this step, both the N-Boc and the TBDMS protecting groups are removed simultaneously under acidic conditions. A solution of hydrochloric acid in dioxane is a common and effective reagent for this transformation.
Dissolve the product from Step 2 in 4M HCl in dioxane (100 mL) at room temperature.
Stir the solution for 4-6 hours.
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
The resulting residue is the crude hydrochloride salt of the desired product. To obtain the free base for the next step, dissolve the residue in a minimal amount of water, basify to pH > 10 with 2M NaOH, and extract with dichloromethane (4 x 100 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Piperidin-3-yloxy)ethan-1-ol as an oil.
Step 4: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride (Salt Formation)
Rationale: The final free base is converted to its hydrochloride salt to improve its stability and handling properties. The hydrochloride salt is typically a crystalline solid that is easier to purify and store than the free base.
Reagent/Solvent
Concentration
Amount
2-(Piperidin-3-yloxy)ethan-1-ol
-
Assumed from previous step
Diethyl ether (Et₂O) or Isopropanol
-
As needed
2M HCl in Diethyl ether
2 M
As needed
Procedure:
Dissolve the 2-(Piperidin-3-yloxy)ethan-1-ol obtained from Step 3 in a minimal amount of anhydrous diethyl ether or isopropanol.
Cool the solution to 0 °C in an ice bath.
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper).
A white precipitate of the hydrochloride salt should form.
Continue stirring at 0 °C for 30 minutes.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
PART 2: Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
¹H NMR (400 MHz, D₂O): Expected signals would include multiplets for the piperidine ring protons, a multiplet for the -O-CH- proton of the piperidine ring, and triplets for the -O-CH₂-CH₂-OH protons. The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogen.
¹³C NMR (100 MHz, D₂O): Expected signals would include distinct peaks for the carbons of the piperidine ring and the two carbons of the ethoxyethanol side chain.
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Melting Point: A sharp melting point is indicative of a pure compound.
PART 3: Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, and gloves) should be worn at all times.
Specific Reagent Hazards:
Sodium Hydride: Highly flammable and water-reactive.[3][4]
Di-tert-butyl dicarbonate: Irritant.
Triethylamine: Flammable and corrosive.
Dichloromethane: Volatile and a suspected carcinogen.
Hydrochloric Acid: Corrosive.
Diethyl Ether: Extremely flammable.
References
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Application Notes and Protocols for the Cellular Characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
For: Researchers, scientists, and drug development professionals. Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery The piperidine ring is a cornerstone in medicinal chemistry, frequently...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which in turn can influence a compound's pharmacokinetic and pharmacodynamic profile.[4] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5][6]
This document provides a detailed guide for the initial characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in a cell culture setting. It is important to note that, as of the writing of this guide, there is a paucity of published data on the specific biological activities of this particular compound. Therefore, the following protocols are presented as a comprehensive framework for the systematic evaluation of a novel piperidine derivative, grounded in established methodologies for cell-based screening and characterization. The proposed mechanisms of action are hypothetical and based on the known activities of structurally related piperidine compounds.
Hypothesized Biological Activity and Mechanism of Action
Given the broad therapeutic potential of piperidine-containing molecules, 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride could conceivably interact with a number of cellular targets. Many piperidine derivatives have been shown to exert anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.[7][8] For instance, some piperidine compounds have been reported to influence the PI3K/Akt pathway, a critical signaling cascade that is often dysregulated in cancer.[7][8]
Based on this precedent, a plausible, yet unproven, hypothesis is that 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride may exhibit anti-proliferative or pro-apoptotic effects in cancer cell lines. A potential mechanism could involve the inhibition of a kinase or other regulatory protein within a pro-survival signaling pathway, leading to cell cycle arrest or the induction of programmed cell death.
Figure 1: A conceptual diagram illustrating a hypothesized mechanism of action for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, where it may inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Preparation of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride for Cell Culture
Proper preparation of the test compound is critical for obtaining reproducible results. As a hydrochloride salt, 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is expected to have improved aqueous solubility compared to its free base.[9][10]
Sterile, cell culture-grade Phosphate-Buffered Saline (PBS) or serum-free culture medium
Sterile microcentrifuge tubes or vials
Vortex mixer
2. Protocol for Preparing a 10 mM Stock Solution:
Determine the Molecular Weight: The molecular weight of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride (C₇H₁₆ClNO₂) is approximately 197.66 g/mol .
Weigh the Compound: Accurately weigh out a small amount of the compound (e.g., 1.98 mg) in a sterile microcentrifuge tube.
Initial Solubilization: Add the appropriate volume of solvent to achieve the desired stock concentration. To prepare a 10 mM stock solution from 1.98 mg of the compound, you would add 1 mL of solvent.
Recommended Primary Solvent: Start with sterile, cell culture-grade DMSO. Many small organic molecules are readily soluble in DMSO.
Alternative Solvents: If the compound is not fully soluble in DMSO, or if your cell type is particularly sensitive to DMSO, you may test solubility in sterile PBS or water. For hydrochloride salts, aqueous-based solvents are often suitable.[9]
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[10]
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Parameter
Recommendation
Primary Solvent
Cell Culture-Grade DMSO
Alternative Solvents
Sterile PBS, Sterile Water
Stock Concentration
1-10 mM
Storage Temperature
-20°C or -80°C
Handling
Prepare in a sterile environment (e.g., biosafety cabinet)
Table 1: Recommended parameters for the preparation and storage of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride stock solutions.
Experimental Protocols for Cellular Characterization
The following protocols provide a step-by-step guide for the initial assessment of the biological effects of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride on cultured cells. It is recommended to use a well-characterized cell line relevant to the hypothesized activity (e.g., a cancer cell line for anti-proliferative studies).
Figure 2: A general experimental workflow for evaluating the cellular effects of a novel compound.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] This assay is useful for determining the cytotoxic potential of a compound and for calculating its half-maximal inhibitory concentration (IC₅₀).
1. Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Multichannel pipette
Plate reader capable of measuring absorbance at 570 nm
3. Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a no-cell control (medium only).
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assessment by Direct Cell Counting
This protocol directly measures the effect of the compound on cell number over time, providing information on its anti-proliferative or cytostatic effects.
1. Principle:
Cells are treated with the compound, and the number of viable cells is counted at different time points using the trypan blue exclusion method. Trypan blue is a vital stain that is excluded by live cells with intact membranes but taken up by dead cells.[12]
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells per well) in 2 mL of complete culture medium. Incubate for 24 hours.
Treatment: Treat the cells with different concentrations of the compound (e.g., IC₅₀/2, IC₅₀, and 2x IC₅₀ as determined from the MTT assay) and a vehicle control.
Incubation and Counting: At various time points (e.g., 0, 24, 48, and 72 hours post-treatment):
For adherent cells, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.
For suspension cells, directly collect the cells.
Collect the cell suspension and centrifuge. Resuspend the cell pellet in a known volume of medium.
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
Count the number of live (unstained) and dead (blue) cells using a hemocytometer or an automated cell counter.
Data Analysis: Plot the number of viable cells against time for each treatment condition to generate growth curves.
This assay provides a preliminary assessment of whether the compound induces apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
1. Principle:
The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by caspases 3 and 7 releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity.
2. Materials:
Cells of interest
White-walled 96-well plates suitable for luminescence measurements
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
Treatment: Treat the cells with the compound at various concentrations, including a vehicle control and a positive control for apoptosis (e.g., staurosporine).
Incubation: Incubate for a period shorter than that which causes significant cell death in the viability assay (e.g., 6, 12, or 24 hours) to capture the early stages of apoptosis.
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) and compare the caspase activity in treated cells to the vehicle control.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. By systematically assessing its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential biological activity. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, ultimately elucidating its mechanism of action and therapeutic potential.
References
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.). Google Patents.
Process for preparing 2-piperidineethanol compounds. (n.d.). Google Patents.
A method for the preparation of the hydrochloride salt from the duloxetine base. (n.d.). Google Patents.
Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy] propyl] -piperidine - Patent US-8207197-B2. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2023, April 4). IJNRD. Retrieved January 27, 2026, from [Link]
Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
How to make a salt of a novel compound?. (2012, July 25). ResearchGate. Retrieved January 27, 2026, from [Link]
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI. Retrieved January 27, 2026, from [Link]
Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Retrieved January 27, 2026, from [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Retrieved January 27, 2026, from [Link]
The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT. Retrieved January 27, 2026, from [Link]
Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. (n.d.). Google Patents.
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
(PDF) Cell Culture Drug Testing: A Comprehensive Overview. (2024, May 8). ResearchGate. Retrieved January 27, 2026, from [Link]
3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles. (n.d.). Google Patents.
Application Notes and Protocols for In-Vivo Evaluation of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the In-Vivo Profile of a Novel Piperidine Compound The journey of a novel chemical entity from laboratory bench to clinical applicat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the In-Vivo Profile of a Novel Piperidine Compound
The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous and multi-faceted process. For 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, a compound with a piperidine moiety suggesting potential neurological or pharmacological activity, the characterization of its in-vivo properties is a critical milestone. This document, intended for researchers and drug development professionals, provides a comprehensive guide to designing and executing essential in-vivo studies. These protocols are built upon established principles of preclinical research, emphasizing scientific rigor, ethical considerations, and regulatory awareness.[1][2][3]
The following sections will detail the strategic design of preclinical studies, encompassing pharmacokinetic (PK) profiling, a hypothetical pharmacodynamic (PD) efficacy evaluation in a neuropathic pain model, and foundational toxicology and safety pharmacology assessments. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific scientific questions.
Part 1: Foundational Principles of Preclinical In-Vivo Study Design
A robust preclinical study is not merely a set of procedures but a well-reasoned scientific inquiry.[1] The design phase is paramount and should be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure ethical and humane animal use.[4]
Key Considerations for Study Design:
Hypothesis-Driven Approach: Every in-vivo study should be designed to answer a specific scientific question.[1] For 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, initial studies will likely focus on its disposition in the body (pharmacokinetics) and its potential to produce a therapeutic effect (pharmacodynamics).
Animal Model Selection: The choice of animal model is a critical determinant of the study's relevance and translatability to humans.[4][5][6] Rodents, such as mice and rats, are frequently used in early-stage drug development due to their well-characterized biology, genetic tractability, and practical advantages.[5][7] The selection should be scientifically justified based on the presumed mechanism of action of the test compound and the pathophysiology of the disease model.[4][6]
Statistical Power and Sample Size: The number of animals used should be the minimum required to obtain scientifically valid data. Power calculations should be performed during the study design phase to determine the appropriate sample size to detect a statistically significant effect.
Route of Administration and Formulation: The route of administration should ideally match the intended clinical route.[8] The vehicle for drug delivery must be well-tolerated and not interfere with the biological endpoint being measured.
Regulatory Compliance: Preclinical safety and toxicology studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[9][10]
Part 2: Pharmacokinetic (PK) Profiling in Rodents
Pharmacokinetic studies are essential to understand how an organism absorbs, distributes, metabolizes, and excretes (ADME) a drug.[11][12] This information is crucial for dose selection in efficacy and toxicology studies.
Protocol: Single-Dose Pharmacokinetic Study of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride following a single intravenous (IV) and oral (PO) administration in rats.
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Experimental Workflow:
Caption: Workflow for a neuropathic pain efficacy study.
Detailed Procedure:
Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (Von Frey test) and the paw withdrawal latency to a thermal stimulus (plantar test) for each rat.
CCI Surgery: Anesthetize the rats and expose the sciatic nerve. Loosely ligate the nerve with four chromic gut sutures. In sham-operated rats, the nerve is exposed but not ligated.
Pain Development: Allow the animals to recover for 7-14 days, during which time neuropathic pain symptoms (allodynia and hyperalgesia) will develop in the CCI group.
Treatment Groups: Randomize the CCI rats into the following treatment groups (n=8-10 per group):
Positive Control (e.g., Gabapentin, 100 mg/kg, PO)
Drug Administration and Testing:
Administer the assigned treatment.
Measure mechanical allodynia and thermal hyperalgesia at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes).
Data Analysis: The paw withdrawal threshold (in grams) and latency (in seconds) will be recorded. The data should be analyzed using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.
Part 4: Toxicology and Safety Pharmacology
Toxicology studies are designed to identify potential adverse effects of a new drug candidate. [9][13]Early, non-GLP toxicology studies can provide crucial information to guide further development.
[14]
Protocol: Acute Dose-Range Finding Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride following a single administration.
Materials:
Male and female CD-1 mice (6-8 weeks old)
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Vehicle
Standard laboratory equipment for clinical observations and body weight measurements
Materials for necropsy and tissue collection
Detailed Procedure:
Dose Selection: Based on any available in-vitro cytotoxicity data or structural alerts, select a range of doses. A common approach is to use a geometric progression (e.g., 10, 50, 200, 1000 mg/kg).
Animal Groups: Assign a small number of male and female mice (n=2-3 per sex per group) to each dose group and a vehicle control group.
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).
Clinical Observations:
Monitor the animals continuously for the first 4 hours post-dose for any signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
Record clinical signs daily for 14 days.
Body Weights: Record the body weight of each animal before dosing and at regular intervals (e.g., days 1, 3, 7, and 14).
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs and tissues for potential histopathological examination.
[15]
Table 2: Endpoints for Acute Toxicity Study
Endpoint
Measurement
Mortality
Number of deaths per group
Clinical Signs
Type, severity, and duration of toxic signs
Body Weight
Changes in body weight over time
Gross Pathology
Macroscopic abnormalities observed at necropsy
Data Interpretation: The results of this study will inform the dose selection for subsequent repeated-dose toxicity studies and efficacy studies. The MTD is typically defined as the highest dose that does not cause mortality or serious clinical signs.
Conclusion
The protocols outlined in this document provide a foundational framework for the in-vivo characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. By systematically evaluating its pharmacokinetic profile, therapeutic potential, and safety, researchers can make informed decisions about the continued development of this novel compound. It is imperative that all animal studies are conducted with the highest standards of scientific integrity and animal welfare.
References
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (n.d.). NAMSA. Retrieved January 26, 2026, from [Link]
Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience. Retrieved January 26, 2026, from [Link]
Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. (2023). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
Animal models in pharmacology and toxicology. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
Murine Pharmacokinetic Studies. (2014). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
In Vivo Toxicology. (n.d.). Inotiv. Retrieved January 26, 2026, from [Link]
General Principles of Preclinical Study Design. (2018). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
Animal Models in Pharmacology and Toxicology. (2018). Taylor & Francis Group. Retrieved January 26, 2026, from [Link]
General Considerations for Animal Studies Intended to Evaluate Medical Devices. (2023). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved January 26, 2026, from [Link]
In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved January 26, 2026, from [Link]
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers. Retrieved January 26, 2026, from [Link]
Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. Retrieved January 26, 2026, from [Link]
(PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved January 26, 2026, from [Link]
Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved January 26, 2026, from [Link]
Role of animal models in biomedical research: a review. (2022). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
2-Piperidin-2-ylethanol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025). Holland & Knight. Retrieved January 26, 2026, from [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
In Vivo Assay Guidelines. (2012). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
Animal models. (n.d.). EUPATI Toolbox. Retrieved January 26, 2026, from [Link]
Zebrafish: An in vivo model for the study of neurological diseases. (2008). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC. Retrieved January 26, 2026, from [Link]
The FDA removes animal testing requirement for drug candidates. (2023). TransCure bioServices. Retrieved January 26, 2026, from [Link]
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]
CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology. Retrieved January 26, 2026, from [Link]
V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved January 26, 2026, from [Link]
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]
Application Notes and Protocols for the Analytical Characterization of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Introduction 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a chemical entity of interest in pharmaceutical development and research. As a molecule incorporating a piperidine ring, an ether linkage, and a primary alcoh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a chemical entity of interest in pharmaceutical development and research. As a molecule incorporating a piperidine ring, an ether linkage, and a primary alcohol, its comprehensive analytical characterization is crucial for ensuring identity, purity, and stability. This guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are structured to provide a robust framework for the quality control and characterization of this compound.
The hydrochloride salt form of this amine-containing compound suggests good aqueous solubility, a key consideration for the development of liquid chromatography and titration methods. The presence of a chiral center at the 3-position of the piperidine ring necessitates enantiomeric purity assessment, a critical aspect for potential pharmaceutical applications.
I. Structural Elucidation and Identification
The initial step in the analytical workflow is the unambiguous confirmation of the chemical structure of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. A combination of spectroscopic techniques is essential for this purpose.
I.A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in 0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or methanol-d₄ are appropriate choices due to the compound's polarity. The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH).
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Expected signals will correspond to the protons on the piperidine ring, the ethoxy chain, and the hydroxyl and amine protons.
The integration of the signals should be consistent with the number of protons in the structure.
Coupling patterns (e.g., triplets, multiplets) will provide information about adjacent protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
The number of signals should correspond to the number of unique carbon atoms in the molecule.
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish proton-proton and proton-carbon correlations, respectively.
Data Interpretation:
The chemical shifts will be influenced by the electronegativity of the oxygen and nitrogen atoms and the geometry of the piperidine ring. The hydrochloride salt form will particularly affect the chemical shifts of protons near the nitrogen atom.[1]
I.B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Acquisition:
Acquire the mass spectrum in positive ion mode. The piperidine nitrogen is readily protonated.
The expected protonated molecule [M+H]⁺ for the free base (C₇H₁₅NO₂) will be observed.
Data Analysis:
The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass of the protonated molecule.
Tandem MS (MS/MS) can be performed to study the fragmentation pattern, which can provide further structural confirmation. Common fragmentation pathways for piperidine-containing compounds involve the loss of the piperidine ring or cleavage of side chains.[2][3]
I.C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Instrumentation: A standard FTIR spectrometer.
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: Look for characteristic absorption bands:
O-H stretch (broad) from the alcohol group around 3300 cm⁻¹.
N-H stretch from the secondary amine hydrochloride around 2700-2400 cm⁻¹.
C-H stretches from the aliphatic groups around 2900 cm⁻¹.
C-O stretch from the ether and alcohol groups in the 1260-1000 cm⁻¹ region.
II. Purity and Impurity Analysis
The determination of purity and the identification and quantification of impurities are critical for drug development and quality control.
II.A. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating HPLC method is essential for separating the main compound from its potential degradation products and synthesis-related impurities.[4][5]
Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier improves peak shape for the basic analyte.
Mobile Phase B: Acetonitrile or methanol.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: The compound lacks a strong chromophore, so detection at a low wavelength (e.g., 200-215 nm) will be necessary.
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6]
Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic hydrolysis). The degradation products should be adequately separated from the parent peak.[5]
Parameter
Typical Conditions
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 min
Flow Rate
1.0 mL/min
Temperature
30 °C
Detection
210 nm
II.B. Chiral HPLC for Enantiomeric Purity
As 2-(Piperidin-3-yloxy)ethan-1-ol has a stereocenter, the determination of its enantiomeric purity is crucial.
Protocol: Chiral HPLC
Instrumentation: HPLC with a UV detector.
Chromatographic Conditions:
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[7]
Flow Rate: 0.5-1.0 mL/min.
Detection: Low UV wavelength (e.g., 210 nm).
Sample Preparation: Dissolve the sample in the mobile phase.
Method Development and Validation: The method must be able to resolve the two enantiomers with a resolution of at least 1.5. The limit of quantification for the undesired enantiomer should be determined.[7]
Note: Since the compound lacks a strong UV chromophore, derivatization with a UV-active agent can be considered to enhance sensitivity, although this adds complexity to the procedure.[7]
II.C. Titrimetry for Assay
A simple acid-base titration can be used for the assay of the hydrochloride salt.
Protocol: Potentiometric Titration
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent such as a mixture of glacial acetic acid and acetic anhydride.
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
Instrumentation: A potentiometric titrator with a suitable electrode system.
Procedure: Titrate the sample solution with the perchloric acid solution and determine the endpoint from the inflection point of the titration curve.
Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction. This method is often found in pharmacopeial monographs for hydrochloride salts of amines.[4]
III. Physicochemical Characterization
III.A. Determination of pKa
The pKa value is important for understanding the ionization behavior of the compound, which influences its solubility, absorption, and chromatographic retention.
Protocol: Potentiometric Titration for pKa Determination
Sample Preparation: Prepare a solution of the compound in water at a known concentration.
Instrumentation: A calibrated pH meter and an automated titrator.
Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH.
Data Analysis: The pKa can be determined from the half-equivalence point of the titration curve.
III.B. Log P/D Determination
The partition coefficient (Log P) or distribution coefficient (Log D) is a measure of the lipophilicity of the compound, which is a key parameter in drug development.
Protocol: Shake-Flask Method
System: Use a biphasic system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4).
Procedure:
Dissolve a known amount of the compound in one of the phases.
Add the second phase and shake the mixture until equilibrium is reached.
Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
Calculation: Log D is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
IV. Workflow and Decision Making
The following diagram illustrates a typical analytical workflow for the characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Caption: Analytical workflow for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
V. Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. The combination of spectroscopic, chromatographic, and titrimetric techniques ensures the confirmation of its identity, the determination of its purity (both chemical and enantiomeric), and the measurement of its key physicochemical properties. Adherence to these protocols and the principles of method validation will result in a robust and reliable analytical data package suitable for research and drug development purposes.
References
PubChem. 2-(Piperidin-2-ylethanol). National Center for Biotechnology Information. [Link]
DeRoo, C., et al. (2018). A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. Journal of Analytical Toxicology, 42(8), 557-567. [Link]
PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. National Center for Biotechnology Information. [Link]
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
Rao, B. M., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 847-851. [Link]
Vaz, B. G., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. Journal of the Brazilian Chemical Society, 16(6B), 1432-1437. [Link]
Lotfy, H. M., Abdel-Moety, E. M., & Nouman, E. G. (2010). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Trade Science Inc.[Link]
Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]
Wouters, J., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(21), 5038. [Link]
Podolska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 69(4), 709-714. [Link]
El-Kommos, M. E., et al. (2014). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 52(7), 643-652. [Link]
NMR spectroscopy of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
An Application Guide to the Complete NMR Structural Elucidation of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Complete NMR Structural Elucidation of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the structural analysis of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We detail protocols for sample preparation, one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR data acquisition, and provide a thorough framework for spectral interpretation to achieve unambiguous structural confirmation.
Introduction: The Analytical Challenge
2-(Piperidin-3-yloxy)ethan-1-ol is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure combines a saturated piperidine ring, an ether linkage, and a primary alcohol, presenting a unique set of features for spectroscopic analysis. As with many amine-containing drug intermediates, it is often prepared and handled as a hydrochloride salt to improve stability and solubility.
The precise and unequivocal confirmation of its chemical structure is a critical prerequisite for its use in synthesis and drug development, ensuring quality control and regulatory compliance. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry. This guide establishes a definitive workflow for the complete NMR characterization of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Molecular Structure and Spectroscopic Considerations
To facilitate a clear discussion, the atoms in 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride are systematically numbered as shown below. The protonation of the piperidine nitrogen due to the hydrochloride salt significantly influences the chemical shifts of adjacent protons and carbons.
Key Structural Features for NMR Analysis:
Piperidine Ring: A six-membered saturated heterocycle. The protons on this ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The presence of the bulky ethoxy group at C3 will likely influence the ring conformation.
Chiral Center (C3): The substitution at C3 makes it a chiral center, rendering the protons on C2, C4, and the ethanolic side chain diastereotopic. This will result in more complex NMR signals than a symmetric analogue.
Ethoxy Side-Chain: The -O-CH₂-CH₂-OH moiety is characterized by two methylene groups and a primary alcohol. The ether linkage will deshield the adjacent C3 and C7 protons and carbons.
Ammonium Salt: In the hydrochloride form, the piperidine nitrogen is protonated (R₃NH⁺). This causes a significant downfield shift of the α-protons (H2, H6) and α-carbons (C2, C6) compared to the free base.[1] The labile ammonium and hydroxyl protons (NH₂⁺ and OH) may exchange with the solvent, potentially broadening or disappearing, especially in deuterated water (D₂O).
Experimental Design and Protocols
The following protocols are designed to be a self-validating system, where data from multiple experiments are correlated to build an unassailable structural assignment.
Protocol: NMR Sample Preparation
The hydrochloride salt form dictates the choice of solvent. Polar protic solvents are ideal for ensuring solubility.
Causality of Solvent Choice:
Deuterium Oxide (D₂O): An excellent choice for dissolving hydrochloride salts. It offers the advantage of exchanging with labile N-H and O-H protons, simplifying the ¹H spectrum by removing their signals and associated couplings. However, the residual HDO peak at ~4.79 ppm can sometimes obscure nearby signals.[2]
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that readily dissolves most organic salts. A key advantage is that labile N-H and O-H protons are often observable as distinct, albeit sometimes broad, signals, allowing for their direct detection.
Methanol-d₄ (CD₃OD): Another suitable polar protic solvent. Similar to D₂O, it will exchange with labile protons.
For this guide, D₂O is selected as the primary solvent to simplify the aliphatic region of the ¹H NMR spectrum.
Step-by-Step Sample Preparation:
Material Weighing: Accurately weigh 5-10 mg of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. If the compound is suspected to be hygroscopic, perform this step in a glove box or a controlled low-humidity environment.[3][4]
Solvent Dispensing: Transfer the weighed solid into a clean, dry 5 mm NMR tube of good quality.[5] Using a calibrated pipette, add approximately 0.6 mL of D₂O (99.9% D).
Referencing: Add a small amount of a suitable internal standard. For D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is the standard reference (δ = 0.00 ppm).[2][6]
Dissolution: Cap the NMR tube securely and vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication can be used if necessary.
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.
Protocol: NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.
Experiment
Key Parameters & Rationale
¹H NMR
Acquisition Time: ~3-4 s (for good resolution). Relaxation Delay (d1): 2-5 s (to allow for full magnetization recovery). Number of Scans: 8-16 (for adequate signal-to-noise).
¹³C NMR
Pulse Program: Proton-decoupled (zgpg30). Spectral Width: 0-200 ppm. Relaxation Delay (d1): 2 s. Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
DEPT-135
Pulse Program: dept135. Function: Differentiates carbon types: CH/CH₃ (positive phase) and CH₂ (negative phase). Quaternary carbons are absent.[7][8][9]
DEPT-90
Pulse Program: dept90. Function: Selectively shows only CH (methine) signals.[7][10]
2D COSY
Pulse Program: cosygpqf. Function: Maps ³JHH correlations, identifying protons that are coupled to each other (typically on adjacent carbons). Essential for tracing connectivity within the piperidine ring and side chain.[11]
2D HSQC
Pulse Program: hsqcedetgpsisp2.3. Function: Correlates each proton directly to its attached carbon (¹JCH). This is the most definitive experiment for assigning proton signals to their respective carbons.[12][13]
Visualization: Experimental Workflow
The logical flow from sample handling to final structural verification is crucial for a systematic approach.
Caption: Workflow for NMR analysis.
Predicted Spectral Data and Interpretation
The following section provides an expert prediction of the NMR spectra, which serves as a reference for interpreting the acquired data.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are estimated based on known values for piperidine derivatives and substituted alkanes.[14][15][16] The hydrochloride form is expected to shift the piperidine ring signals downfield.
Position
Carbon Type
Predicted ¹³C Shift (δ, ppm)
Attached Proton(s)
Predicted ¹H Shift (δ, ppm)
Predicted Multiplicity
Integration
C2
CH₂
~52-56
H2a, H2e
~3.4-3.6
m
2H
C3
CH
~74-78
H3
~3.8-4.0
m
1H
C4
CH₂
~28-32
H4a, H4e
~1.8-2.1
m
2H
C5
CH₂
~21-24
H5a, H5e
~1.6-1.9
m
2H
C6
CH₂
~44-48
H6a, H6e
~3.0-3.3
m
2H
C7
CH₂
~68-72
H7
~3.9-4.1
t
2H
C8
CH₂
~59-63
H8
~3.7-3.9
t
2H
NH₂⁺
-
-
NH₂⁺
-
Exchange with D₂O
-
OH
-
-
OH
-
Exchange with D₂O
-
Note: 'a' and 'e' denote axial and equatorial protons, which are expected to be chemically non-equivalent. Multiplicity is denoted as 'm' (multiplet) and 't' (triplet).
Step-by-Step Spectral Interpretation
¹³C and DEPT Analysis:
The ¹³C spectrum should display seven distinct signals.
The DEPT-135 spectrum will show one positive signal (CH, C3) and six negative signals (CH₂, C2, C4, C5, C6, C7, C8).
The DEPT-90 spectrum will confirm the assignment of C3 by showing only one signal. This combination provides a definitive count of all CH and CH₂ groups in the molecule.[9][10]
¹H NMR Analysis:
The signals for H7 and H8 on the side chain are expected to be triplets due to coupling with each other, with a typical ³JHH value of ~5-7 Hz.[17]
The signals for the piperidine ring protons (H2, H3, H4, H5, H6) will be more complex and overlapping in the range of ~1.6-3.6 ppm. The protons α to the nitrogen (H2, H6) will be the most downfield within this group.
The proton on the chiral center (H3) and the protons on the adjacent C2 and C4 carbons will show complex multiplets due to multiple, distinct coupling partners.
2D NMR Correlation (The Key to Unambiguous Assignment):
HSQC: This is the starting point for assigning the complex ¹H spectrum. Each of the seven carbon signals will show a cross-peak to its directly attached proton(s). For example, the carbon signal at ~76 ppm (C3) will correlate with the proton multiplet at ~3.9 ppm (H3). This allows for the confident assignment of every proton and carbon pair.
COSY: Once the protons are identified via HSQC, their connectivity can be traced using the COSY spectrum. A cross-peak between two proton signals indicates they are coupled. We expect to see correlations in the following spin systems:
Side Chain: H7 ↔ H8
Piperidine Ring: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6
Visualization: Key 2D NMR Correlations
This diagram illustrates the critical correlations that confirm the molecular structure.
Caption: Key COSY and HSQC correlations.
Conclusion
The structural elucidation of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is robustly achieved through a systematic, multi-technique NMR approach. By combining one-dimensional ¹H, ¹³C, and DEPT experiments with two-dimensional COSY and HSQC correlations, every proton and carbon in the molecule can be unambiguously assigned. This application note provides the necessary protocols and interpretive framework to ensure the identity and purity of this important chemical intermediate, underscoring the power of modern NMR spectroscopy in pharmaceutical development and quality assurance.
References
Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]
Ferreira, A. G., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 26, 2026, from [Link]
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved January 26, 2026, from [Link]
Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved January 26, 2026, from [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
May, J. C., & Lippa, K. A. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 94(1), 543–550. [Link]
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved January 26, 2026, from [Link]
Application Notes and Protocols for Piperidine-Ethanol Derivatives in Neuroscience Research
A Note to the Researcher: The initial inquiry for this technical guide focused on the neuroscience applications of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride . Following a comprehensive literature and database search,...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: The initial inquiry for this technical guide focused on the neuroscience applications of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride . Following a comprehensive literature and database search, we have determined that there is currently no publicly available scientific literature, patent data, or supplier information detailing the synthesis, biological activity, or applications of this specific chemical entity.
This guide has therefore been adapted to provide a detailed overview of structurally related and commercially available positional isomers. The insights and protocols herein are curated for researchers, scientists, and drug development professionals exploring the potential of novel piperidine-containing scaffolds in neuroscience.
Introduction: The Piperidine Scaffold in Neuropharmacology
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of neuroactive compounds. Its saturated, six-membered ring structure provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets within the central nervous system (CNS). The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, which is critical for selective receptor binding and modulation of protein function.
Prominent examples of CNS-active drugs containing the piperidine moiety include:
Methylphenidate (Ritalin): A psychostimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, which contains a piperidin-2-yl group.[1] It functions as a norepinephrine-dopamine reuptake inhibitor.[1]
SSR504734: A potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which has been investigated for its potential in treating schizophrenia by modulating glutamatergic neurotransmission.[2]
The presence of the piperidine scaffold in these and many other neuropharmacological agents underscores its importance as a privileged structure in CNS drug discovery. The ethanolamine side chain, as seen in the compounds discussed below, can also contribute to biological activity, potentially through interactions with receptors or by influencing physicochemical properties such as solubility and blood-brain barrier penetration.
Structurally Related Compounds: A Review of Available Data
While no data exists for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, its positional isomers are available as research chemicals. The following sections provide a summary of the known information for these compounds.
2-(Piperidin-3-yl)ethan-1-ol hydrochloride
This compound features an ethyl-alcohol substituent at the 3-position of the piperidine ring.
Chemical Properties:
Property
Value
Source
CAS Number
16780-04-4
Sigma-Aldrich
Molecular Formula
C7H16ClNO
Advanced ChemBlocks
Molecular Weight
165.66 g/mol
Advanced ChemBlocks
Purity
Typically ≥95%
Sigma-Aldrich, Advanced ChemBlocks
Physical Form
Powder
Sigma-Aldrich
Storage
Room Temperature
Sigma-Aldrich
Biological Activity:
Derivatives of 2-(piperidin-3-yl)phthalimides have been synthesized and shown to reduce inflammatory markers in cellular assays.[3] These compounds also demonstrated affinity for sigma and serotonin receptors, suggesting potential relevance for CNS disorders.[3] The stereochemistry at the 3-position of the piperidine ring was found to be a key determinant of biological activity.[3]
2-(Piperidin-4-yl)ethanol hydrochloride
In this isomer, the ethyl-alcohol group is attached to the 4-position of the piperidine ring.
Chemical Properties:
Property
Value
Source
CAS Number
90747-17-4
PubChem
Molecular Formula
C7H16ClNO
PubChem
Molecular Weight
165.66 g/mol
PubChem
IUPAC Name
2-(piperidin-4-yl)ethan-1-ol;hydrochloride
PubChem
Synonyms
4-Piperidineethanol HCl
PubChem
Safety and Hazards:
According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Potential Applications in Neuroscience:
While direct studies on the neuroscience applications of 2-(piperidin-4-yl)ethanol hydrochloride are scarce, patents exist for more complex derivatives. For instance, N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives have been investigated as muscarinic M4 receptor antagonists for treating neurological conditions such as Alzheimer's disease, Lewy Body Dementia, and movement disorders like Parkinson's disease.[5] This suggests that the 2-(piperidin-4-yl)ethyl moiety can serve as a valuable building block in the design of novel CNS-active agents.
2-(Piperidin-1-yl)ethanol
This isomer has the ethyl-alcohol substituent on the nitrogen atom of the piperidine ring.
Chemical Properties:
Property
Value
Source
CAS Number
3731-52-0
CymitQuimica
Molecular Formula
C7H15NO
CymitQuimica
Molecular Weight
129.20 g/mol
CymitQuimica
Synonyms
N-(Hydroxyethyl)piperidine
CymitQuimica
Physical Form
Liquid
CymitQuimica
Biological Activity:
The biological activity of this specific isomer in the context of neuroscience is not well-documented in publicly available literature. However, the N-substituted piperidine motif is a common feature in many biologically active compounds.
Hypothetical Application Note: In Vitro Screening of Novel Piperidine-Ethanol Derivatives for Neuroactivity
Given the lack of specific biological data for the aforementioned compounds, this section provides a general protocol for the initial in vitro screening of novel piperidine-ethanol derivatives to assess their potential neuroactivity. This workflow is designed to be a starting point for researchers interested in exploring this chemical space.
Objective:
To perform a primary screen of novel piperidine-ethanol derivatives to identify compounds with potential activity at key CNS targets, such as neurotransmitter receptors and transporters.
Materials:
Test compounds (e.g., 2-(piperidin-3-yl)ethan-1-ol hydrochloride, 2-(piperidin-4-yl)ethanol hydrochloride) dissolved in a suitable solvent (e.g., DMSO, sterile water).
Cell lines expressing the target of interest (e.g., HEK293 cells stably expressing a specific dopamine or serotonin receptor subtype).
Cell culture media and supplements.
Assay-specific reagents (e.g., radioligands for receptor binding assays, fluorescent dyes for calcium flux assays).
Multi-well plates (96- or 384-well).
Plate reader capable of detecting the assay signal (e.g., scintillation counter, fluorescence plate reader).
Experimental Workflow:
Caption: A generalized workflow for in vitro screening of novel compounds.
Protocol Steps:
Compound Preparation:
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
Perform serial dilutions in an appropriate assay buffer to generate a range of concentrations for dose-response testing (e.g., 10-point curve from 10 µM to 1 nM).
Cell Plating:
Seed cells expressing the target of interest into 96- or 384-well plates at a predetermined density.
Allow cells to adhere and grow for 24-48 hours.
Receptor Binding Assay (Example):
Rationale: To determine if the test compounds bind to a specific receptor.
Procedure:
Wash the cells with assay buffer.
Add the test compounds at various concentrations to the wells.
Add a radiolabeled ligand that is known to bind to the target receptor.
Incubate for a specified time to allow for binding equilibrium.
Wash the plates to remove unbound radioligand.
Measure the amount of bound radioactivity using a scintillation counter.
Data Analysis: A decrease in the radioactive signal in the presence of the test compound indicates displacement of the radioligand and suggests that the test compound binds to the receptor.
Functional Assay (e.g., Calcium Flux Assay for GPCRs):
Rationale: To determine if compound binding to a G-protein coupled receptor (GPCR) elicits a cellular response.
Procedure:
Load the cells with a calcium-sensitive fluorescent dye.
Add the test compounds to the wells.
Measure the change in fluorescence over time using a fluorescence plate reader.
Data Analysis: An increase in fluorescence indicates an influx of calcium, suggesting that the compound is an agonist at the receptor.
Data Analysis and Hit Identification:
Normalize the data to control wells (e.g., vehicle control, positive control).
Fit the dose-response data to a sigmoidal curve to determine potency (EC50 or IC50) and efficacy.
Identify "hits" as compounds that exhibit significant activity above a predefined threshold.
Concluding Remarks
While the specific compound 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride remains uncharacterized in the scientific literature, its structural motifs—the piperidine ring and the ethanolamine side chain—are well-represented in a multitude of neuroactive agents. The positional isomers, 2-(piperidin-3-yl)ethan-1-ol hydrochloride and 2-(piperidin-4-yl)ethanol hydrochloride, are available for research purposes and represent a starting point for exploring the structure-activity relationships within this chemical class. The provided hypothetical screening protocol offers a foundational approach for researchers to begin to elucidate the potential neuropharmacological properties of these and other novel piperidine derivatives. Further investigation into these compounds could uncover novel modulators of CNS targets and contribute to the development of new therapeutics for neurological and psychiatric disorders.
References
Methylphenidate - Wikipedia. Available from: [Link]
WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents.
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available from: [Link]
Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available from: [Link]
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC - PubMed Central. Available from: [Link]
2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed. Available from: [Link]
US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
Ethanol inhibits epileptiform activity and NMDA receptor-mediated synaptic transmission in rat amygdaloid slices - PubMed. Available from: [Link]
Ethanol–Withanolides Interactions: Compound-Specific Effects on Zebrafish Larvae Locomotor Behavior and GABAA Receptor Subunit Expression - MDPI. Available from: [Link]
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. Available from: [Link]
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]
Application Notes and Protocols for Receptor Binding Assays Using 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Moiety The piperidine scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Moiety
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological receptors.[1][2][3] Molecules incorporating this heterocyclic motif have shown affinity for receptors as diverse as sigma (σ) receptors, serotonin (5-HT) receptors, and histamine H3 receptors, highlighting the chemical versatility of this structural class.[2][3][4] This application note focuses on 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride , a novel compound whose receptor binding profile is yet to be fully elucidated.
Given the pharmacological promiscuity of related piperidine-containing compounds, a systematic evaluation of its binding affinity at various central nervous system (CNS) receptors is a critical first step in its preclinical characterization. This document provides a comprehensive guide for researchers to independently assess the binding characteristics of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride using established in vitro receptor binding assays. We will delve into the theoretical underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into robust data analysis and interpretation.
The Cornerstone of Pharmacodynamics: Principles of Receptor Binding Assays
Receptor binding assays are the gold standard for quantifying the interaction between a ligand (e.g., a drug candidate) and its target receptor.[5] These assays are fundamental to drug discovery, enabling the determination of key pharmacological parameters such as binding affinity (Kd or Ki) and receptor density (Bmax). The underlying principle is based on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[6]
The two primary types of receptor binding assays discussed in this guide are:
Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[5][6][7]
Competition Binding Assays: These assays are employed to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," in this case, 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride) by measuring its ability to displace a labeled ligand from its receptor.[5][8][9]
A critical concept in all binding assays is the distinction between total binding , non-specific binding , and specific binding .
Total Binding: The total amount of radioligand bound to the receptor preparation.[7]
Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as lipids, proteins, and the filter apparatus.[7][10][11] This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[12]
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[7]
Diagram: The Concept of Receptor Binding Measurement
Caption: Calculation of specific binding by subtracting non-specific binding from total binding.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized for use with membrane preparations expressing the receptor of interest. Researchers should optimize conditions such as incubation time, temperature, and buffer composition for each specific receptor target.
Protocol 1: Saturation Binding Assay to Characterize a Radiolabeled Ligand
This protocol is essential for determining the Kd of the radiolabeled ligand and the Bmax of the receptor preparation before proceeding to competition assays.
Objective: To determine the Kd and Bmax for a specific radioligand at a chosen receptor.
Materials:
Receptor membrane preparation (e.g., from cells or tissue homogenates)
Prepare serial dilutions of the radiolabeled ligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
Prepare a high concentration of the unlabeled ligand (at least 1000-fold higher than its Ki or Kd) for determining non-specific binding.[12]
Assay Setup:
For each concentration of radioligand, set up triplicate wells for total binding and triplicate wells for non-specific binding.
Total Binding Wells: Add assay buffer.
Non-specific Binding Wells: Add the high concentration of unlabeled ligand.
Incubation:
Add the appropriate dilution of the radiolabeled ligand to all wells.
Add the receptor membrane preparation to all wells to initiate the binding reaction. The amount of protein should be optimized to ensure that less than 10% of the added radioligand is bound.
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This should be determined in preliminary kinetic experiments.
Termination and Harvesting:
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[13] This separates the bound ligand-receptor complexes from the free radioligand.
Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.[12]
Quantification:
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate the specific binding for each concentration of radioligand by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).
Fit the data using non-linear regression analysis to a one-site binding hyperbola model to determine the Kd and Bmax.[12]
Parameter
Description
Units
Kd
Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
nM, pM
Bmax
Maximum number of binding sites; represents the total concentration of receptors in the preparation.
fmol/mg protein, pmol/mg protein
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope is -1/Kd and the x-intercept is Bmax.[13][14] However, non-linear regression is now the preferred method due to statistical advantages.[14]
Diagram: Saturation Binding Assay Workflow
Caption: A streamlined workflow for performing a saturation binding assay.
Protocol 2: Competition Binding Assay for 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Objective: To determine the binding affinity (Ki) of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride for a specific receptor.
Prerequisites: The Kd of the radioligand for the target receptor must be known from a saturation binding assay.
Materials:
Same as for the saturation binding assay, with the addition of:
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride (the unlabeled competitor)
Procedure:
Preparation of Reagents:
Prepare serial dilutions of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in assay buffer over a wide concentration range (e.g., from 1 pM to 100 µM).
Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd.[5]
Prepare a high concentration of a standard unlabeled ligand for determining non-specific binding.
Assay Setup:
Set up triplicate wells for each concentration of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Also, set up triplicate wells for total binding (in the absence of any competitor) and non-specific binding (in the presence of a saturating concentration of the standard unlabeled ligand).
Incubation:
Add the serial dilutions of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride to the appropriate wells.
Add the fixed concentration of the radiolabeled ligand to all wells.
Initiate the reaction by adding the receptor membrane preparation to all wells.
Incubate to allow the binding to reach equilibrium.
Termination, Harvesting, and Quantification:
Follow steps 4 and 5 from the Saturation Binding Assay protocol.
Data Analysis:
Calculate the percent specific binding at each concentration of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Plot the percent specific binding (Y-axis) against the log concentration of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride (X-axis).
Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression to determine the IC50 value. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[5]
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radiolabeled ligand used in the assay.
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
Parameter
Description
Units
IC50
The concentration of an unlabeled drug that causes 50% inhibition of the specific binding of a radiolabeled ligand.
Molar (e.g., nM)
Ki
The inhibition constant for an unlabeled drug; it represents the affinity of the drug for the receptor.
Technical Support Center: Stability of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and experimental use of this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride?
A1: Based on its chemical structure, the primary stability concerns for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride are:
Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the atmosphere, which may lead to physical changes (e.g., clumping) and can potentially facilitate hydrolytic degradation.
Oxidative Degradation: The piperidine ring and the 2-hydroxyethyl side chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.
Hydrolytic Instability: The ether linkage in the molecule could be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than an ester linkage.
Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to decomposition. As a hydrochloride salt, specific thermal degradation pathways may be influenced by the presence of the chloride counter-ion.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.
Q2: What are the recommended storage conditions for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride?
A2: To ensure the long-term stability of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, it is recommended to store the compound in a well-sealed container, protected from light, in a cool and dry place. Ideal storage is in a desiccator at controlled room temperature or refrigerated (2-8 °C). Inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage to minimize oxidative degradation.
Q3: I've observed a change in the physical appearance of my sample (e.g., color change, clumping). What could be the cause?
A3: A change in physical appearance is often the first indicator of instability.
Color Change (e.g., yellowing or browning): This is frequently a sign of oxidative degradation or the formation of colored degradation products.
Clumping or Caking: This is a strong indication of water absorption (hygroscopicity). The presence of moisture can accelerate other degradation pathways.
If you observe any physical changes, it is crucial to re-evaluate the purity of the material before use.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent or Unexpected Experimental Results
Q: My experimental results are not reproducible, or I am observing unexpected side products. Could this be related to the stability of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride?
A: Yes, inconsistent results are a common consequence of using a degraded starting material. The presence of impurities can alter reaction kinetics, lead to the formation of unexpected adducts, or interfere with analytical measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Suspected Degradation - How to Investigate
Q: I suspect my sample of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride has degraded. How can I confirm this and identify the degradation products?
A: A forced degradation study is the most systematic way to investigate the stability of your compound and identify potential degradation products. This involves subjecting the compound to a variety of stress conditions to accelerate its decomposition.
Experimental Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways and degradation products of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Materials:
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3% (v/v)
HPLC grade water and acetonitrile
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
HPLC system with a UV or PDA detector
LC-MS system for identification of degradation products
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH separately. Store under the same conditions as the acid hydrolysis samples.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) in a calibrated oven.
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[1]
Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a stability-indicating HPLC method. A good starting point for method development would be a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile.[2]
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Identification of Degradation Products:
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. This will help in elucidating their structures.
Data Presentation: Example of Forced Degradation Results
Stress Condition
Duration
Temperature
% Degradation
Number of Degradants
0.1 M HCl
72 h
60 °C
5.2%
1
0.1 M NaOH
72 h
60 °C
8.9%
2
3% H₂O₂
24 h
RT
15.7%
3
Thermal (Solid)
7 days
80 °C
2.1%
1
Photolytic
7 days
RT
4.5%
2
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
Caption: Potential degradation pathways of 2-(Piperidin-3-yloxy)ethan-1-ol.
III. References
Reddy, A.S., Narender, M., & Rao, K.R. (2007). A new asymmetric synthetic route to substituted piperidines. Tetrahedron, 63(2), 331-336.
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (n.d.). PubMed Central (PMC). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2013). ResearchGate. Retrieved from [Link]
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Technical Support Center: 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental variabilities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental variabilities associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
While specific hazard data for this compound is limited, the safety profile of its isomers, such as 2-(Piperidin-4-yl)ethanol hydrochloride, indicates potential hazards.[2] Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood is recommended.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound appears to be hygroscopic. How can I minimize water absorption?
A1: Hydrochloride salts of amines are often hygroscopic. To minimize water absorption, always handle the compound in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream. Store the compound in a desiccator with a suitable drying agent (e.g., Drierite). When weighing, do so quickly and use a container with a tight-fitting lid.
Q2: What are the best solvents for dissolving 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride?
A2: As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility will likely be lower in less polar solvents like isopropanol and acetonitrile, and it is expected to be poorly soluble in aprotic solvents like dichloromethane, ethyl acetate, and hexanes. Always perform a small-scale solubility test before preparing a large-scale solution.
Q3: I am seeing batch-to-batch variability in my experimental results. What could be the cause?
A3: Batch-to-batch variability can stem from several factors:
Purity: Even with a stated purity of >97%, the remaining impurities could differ between batches. It is crucial to characterize each new batch by HPLC and/or NMR to confirm its purity and identity.
Water Content: As mentioned, this compound is likely hygroscopic. Variations in water content can affect the effective concentration of your solutions.
Stereochemistry: The piperidine ring contains a chiral center at the 3-position. Ensure that you are using the correct stereoisomer (if applicable to your research) and that the enantiomeric or diastereomeric purity is consistent across batches.
Storage and Handling: Inconsistent storage conditions (temperature, humidity) can lead to degradation over time.
Section 3: Troubleshooting Guides
Synthesis and Purification
A common synthetic route to similar piperidine ethers involves the Williamson ether synthesis, followed by deprotection and salt formation.
Hypothetical Synthetic Scheme:
Caption: Hypothetical synthesis and purification workflow.
Troubleshooting Synthesis and Purification Issues:
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield of etherification
- Incomplete deprotonation of the alcohol.- Competing elimination reaction of 2-bromoethanol.- Low reaction temperature.
- Use a stronger base (e.g., NaH) and ensure anhydrous conditions.- Add 2-bromoethanol slowly to the deprotonated piperidine.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Incomplete Boc deprotection
- Insufficient HCl.- Reaction time is too short.
- Use a larger excess of HCl in a suitable solvent (e.g., dioxane or diethyl ether).- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Product is an oil, not a solid
- Presence of impurities.- Residual solvent.
- Purify the free base by column chromatography before salt formation.- Ensure all solvent is removed under high vacuum.- Try triturating the oil with a non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization.
Difficulty in recrystallization
- Incorrect solvent system.
- Screen a variety of solvent systems. A good starting point for hydrochloride salts is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or isopropanol.
Analytical Characterization
Accurate characterization is key to understanding experimental variability.
Workflow for Purity Assessment by HPLC:
Caption: Standard HPLC workflow for purity analysis.
Troubleshooting Analytical Issues:
Issue
Potential Cause(s)
Recommended Solution(s)
Broad or tailing peaks in HPLC
- Interaction of the amine with residual silanols on the column.- Inappropriate mobile phase pH.
- Use a column with end-capping or a dedicated column for basic compounds.- Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen.
Inconsistent retention times
- Fluctuation in column temperature.- Mobile phase composition changing over time.- Column degradation.
- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a guard column and flush the column appropriately after each run.
Extra peaks in NMR spectrum
- Presence of impurities (e.g., residual solvents, starting materials, or byproducts).- Water in the NMR solvent.
- Compare the spectrum to a reference or a previously characterized batch.- Identify common solvent peaks.- Use a fresh, sealed ampule of deuterated solvent.
Mass spectrum shows unexpected m/z
- Fragmentation of the molecule.- Presence of adducts (e.g., with sodium or potassium).- Dimerization.
- Analyze the fragmentation pattern to see if it is consistent with the expected structure.- Look for peaks corresponding to [M+Na]⁺ and [M+K]⁺.- Consider the possibility of non-covalent dimers, especially at high concentrations.
Section 4: Experimental Protocols
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol is a general guideline and may require optimization.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Sample Preparation:
Accurately weigh approximately 10 mg of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to make a 1 mg/mL stock solution.
Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
Analysis:
Inject a blank (diluent), followed by the sample.
Integrate all peaks and calculate the purity by the area percent method.
Section 5: References
PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved January 27, 2026, from [Link]
Technical Support Center: 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
A Senior Application Scientist's Guide to Experimental Success Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. As a Senior Application Scientist, I understand that realizing the...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. As a Senior Application Scientist, I understand that realizing the full potential of a compound in your research hinges on meticulous handling and a deep understanding of its chemical nature. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the unique challenges presented by this hygroscopic amine salt. Our goal is to move beyond simple instructions and provide the causal reasoning behind each recommendation, ensuring your experimental design is robust, repeatable, and built on a foundation of scientific integrity.
Section 1: Understanding the Core Challenge: Hygroscopicity
Q1: What does it mean for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride to be "hygroscopic" and why is it a problem?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, this is a critical chemical characteristic. The piperidine ring and the hydrochloride salt are polar moieties that readily form hydrogen bonds with atmospheric water vapor.
The primary consequences for researchers are:
Inaccurate Weighing: If the compound absorbs moisture, the weighed mass will be a combination of the compound and water, leading to inaccurately prepared solutions with lower-than-intended concentrations.[1]
Physical State Changes: Significant moisture absorption can cause the fine powder to become clumpy, sticky, or even deliquesce (dissolve in the absorbed water), making it extremely difficult to handle and dispense.[2]
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound. For amine salts, excess moisture can affect the equilibrium between the salt and its free base form.[3]
Poor Flowability: For processes requiring powder flow, such as automated dispensing or tablet manufacturing, moisture content significantly increases cohesiveness and degrades flow characteristics.[4]
Section 2: Storage and Handling FAQs
Q2: I've just received my vial of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. How should I store it?
A2: Proper storage is the first line of defense against moisture-related issues. The compound should be stored in a tightly sealed container, which is then placed inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[5][6] For long-term storage, consider placing the primary container inside a secondary, heat-sealed foil bag that also contains a desiccant pouch.[5]
Storage Parameter
Recommendation
Rationale
Atmosphere
Inert & Dry (e.g., Desiccator)
To minimize exposure to atmospheric moisture, which the compound readily absorbs.
Temperature
Cool, per manufacturer's suggestion (often 2-8°C or Room Temp)
To slow potential degradation. Avoid temperature cycling that can cause condensation.
Container
Tightly sealed original vial
Prevents ambient air exchange. Sealing the cap with parafilm can provide an extra barrier.[5]
Location
Away from light and heat sources
To prevent potential photodegradation or thermal degradation.
Q3: How long should I let the container equilibrate to room temperature before opening?
A3: This is a critical and often overlooked step. If your compound is stored refrigerated or frozen, you must allow the entire container to equilibrate to the ambient temperature of the weighing area before opening it. This typically takes 30-60 minutes.
Causality: Opening a cold container in a warmer, more humid environment will cause atmospheric moisture to immediately condense on the cold surfaces of the container and the compound itself, defeating the purpose of careful storage.
Section 3: Weighing and Solution Preparation
Q4: My mass reading on the analytical balance keeps increasing as I weigh the compound. What's happening and how do I stop it?
A4: This is the classic sign of a hygroscopic compound absorbing moisture from the air during weighing. The increasing mass is the weight of the water being absorbed in real-time. To obtain an accurate mass, speed and environmental control are essential.
Q5: What is the best-practice protocol for accurately weighing this compound?
A5: The ideal method depends on the equipment available and the required accuracy of your experiment. Weighing in a controlled environment like a glovebox is the gold standard.[7] If a glovebox is unavailable, a rapid weighing protocol is necessary.
Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes.
Prepare your dissolution solvent in a pre-weighed, capped flask or vial.
Place a clean, dry weigh boat on the analytical balance.
Execution (Rapid Weighing):
Tare the balance with the weigh boat on the pan.
Minimize drafts and work quickly. Open the compound container.
Using a clean spatula, swiftly transfer an approximate amount of the powder to the weigh boat. Do not aim for the exact target weight initially.
Record the mass as soon as the balance reading stabilizes for a moment. Accept that it may still be slowly creeping up.[7] The first stable reading is the most accurate.
Immediately transfer the weighed powder into your prepared solvent.
Post-Weighing:
Promptly and tightly seal the main compound container. Wrap the cap with parafilm and return it to the desiccator.
If ultimate accuracy is needed, you can re-weigh the "empty" weigh boat to account for any residual compound that did not transfer (weigh-by-difference).
Calculate the actual concentration of your solution based on the exact mass recorded. It is better to have a precisely known, non-round number concentration than an inaccurately assumed one.[8]
Q6: What solvents are recommended for dissolving 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride?
A6: As an amine hydrochloride salt, this compound is expected to be soluble in polar, protic solvents.[9][10]
Solvent Class
Examples
Expected Solubility
Notes
Aqueous Buffers
PBS, Tris-HCl
High
Generally the preferred solvent for biological applications. Ensure the final pH is compatible with compound stability.
Water
Deionized, Distilled
High
Piperidine hydrochloride itself is highly soluble in water (>1500 g/L).[11][12]
Alcohols
Ethanol, Methanol
Moderate to High
Often used for creating concentrated stock solutions that can be diluted into aqueous buffers.
Aprotic Polar
DMSO, DMF
Likely Soluble
Good for high-concentration stocks, but check for compatibility with downstream assays.
Non-polar
Toluene, Hexanes
Very Low / Insoluble
Not recommended for dissolving this polar salt.
Section 4: Troubleshooting Guide
Q7: I opened the vial and the powder is clumpy and sticky. Is it still usable?
A7: This indicates significant moisture absorption. While the compound may still be chemically intact, its purity is compromised by an unknown amount of water.
For non-critical applications: You may be able to use it, but be aware that your concentration will be lower than calculated.
For quantitative or sensitive experiments: It is not recommended for use. If you must use it, you would need to dry the material under high vacuum.[7] However, removing lattice water can be difficult and may require elevated temperatures, which could risk degrading the compound.[7] The best course of action is to use a fresh, properly stored vial.
Q8: I prepared a stock solution in water, but the pH is more acidic than I expected. Is this normal?
A8: Yes, this is expected. 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is the salt of a weak base (the piperidine derivative) and a strong acid (HCl). When dissolved in a neutral solvent like water, it will partially hydrolyze, releasing H+ ions and resulting in a solution with an acidic pH (typically in the range of 4-6).
Section 5: Visual Workflows and Decision Trees
Workflow for Handling Hygroscopic Compounds
The following diagram outlines the self-validating workflow for handling 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride from storage to a prepared solution.
Caption: Decision tree for troubleshooting weighing errors.
References
Lagerwall, J. P., et al. (2019). "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?" ResearchGate. Available at: [Link]
Google Patents. (2009). "System and method for processing hygroscopic materials." US20090212140A1.
Reddit r/labrats. (2017). "How do you guys prepare solutions of hygroscopic chemicals?" Available at: [Link]
Ho, R., & Heng, P. W. S. (2021). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceuticals (Basel), 14(8), 749. Available at: [Link]
PubChem. "2-Piperidin-2-ylethanol." National Center for Biotechnology Information. Available at: [Link]
Serajuddin, A. T., & Rosoff, M. (1984). "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of pharmaceutical sciences, 73(9), 1203–1207. Available at: [Link]
Chemistry Stack Exchange. (2017). "How do I measure out these salts using the proper method?" Available at: [Link]
PubChem. "2-(Piperidin-4-yl)ethanol hydrochloride." National Center for Biotechnology Information. Available at: [Link]
ResearchGate. "The Effect of Moisture on the Hydrolysis of Basic Salts." Available at: [Link]
Chromatography Forum. (2008). "How to weigh a higroscopic substance." Available at: [Link]
PubChem. "2-[1-(2-Propoxyethyl)piperidin-3-yl]ethanol." National Center for Biotechnology Information. Available at: [Link]
Angene Chemical. (2024). "Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride." Available at: [Link]
Kishida Chemical Co., Ltd. (2022). "Safety Data Sheet: 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride." Available at: [Link]
Farmacia Hospitalaria. (2018). "Physicochemical and microbiological stability of two new oral liquid formulations of clonidine hydrochloride for pediatric patients." Available at: [Link]
Chemistry LibreTexts. (2022). "3.5: Chemical Properties of Amines. Bases and Salt Formation." Available at: [Link]
Kishida Chemical Co., Ltd. "Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride." Available at: [Link]
PubChem. "2-[1-(2-Cyclopropylethyl)piperidin-3-yl]ethanol." National Center for Biotechnology Information. Available at: [Link]
PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." Available at: [Link]
UHasselt Document Server. (2022). "Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy." Available at: [Link]
Sciencemadness.org. (2006). "Isolation of primary amines as HCL salt problem." Available at: [Link]
Canadian Journal of Hospital Pharmacy. (2018). "Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions." Available at: [Link]
Technical Support Center: 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
Introduction Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical stability of this molecule, with a specific focus on preventing its oxidative degradation. Inconsistent experimental results, loss of potency, or the appearance of unknown impurities can often be traced back to unwanted oxidation. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your compound throughout storage and experimentation.
Question 1: Why is 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride susceptible to oxidation?
Answer:
The chemical structure of 2-(Piperidin-3-yloxy)ethan-1-ol contains two functional groups that are prone to oxidation: a secondary amine within the piperidine ring and a primary alcohol group.
Secondary Amine Oxidation: The nitrogen atom in the piperidine ring has a lone pair of electrons, making it a nucleophilic site susceptible to attack by electrophilic oxidizing agents, including atmospheric oxygen. This can lead to the formation of N-oxides or other degradation products through radical mechanisms. Studies on similar piperidine structures have shown that oxidation can be initiated by abstraction of a hydrogen atom from the N-H group or the adjacent C-H groups.[1]
Primary Alcohol Oxidation: The primary alcohol (-CH₂OH) group is readily oxidized. Under mild oxidative stress (e.g., prolonged exposure to air), it can be converted to an aldehyde. Under more aggressive conditions or with certain catalysts, it can be further oxidized to a carboxylic acid.[2][3][4]
The hydrochloride salt form enhances the compound's stability compared to the free base by protonating the piperidine nitrogen. This reduces the availability of the lone pair for oxidation. However, it does not eliminate the risk entirely, especially in solution or during long-term storage where the compound may be exposed to oxygen, light, or trace metal ion catalysts.
Diagram: Potential Oxidative Degradation Pathways
Caption: Potential sites and products of oxidative degradation.
Section 2: Detecting and Quantifying Oxidation
Question 2: How can I confirm if my sample has degraded due to oxidation?
Answer:
The most reliable way to detect degradation is through analytical chromatography. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is essential.
Appearance of New Peaks: When you analyze your sample, the appearance of new, smaller peaks in the chromatogram, usually eluting at different retention times than the main compound peak, is a strong indicator of degradation.
Decrease in Main Peak Area: Concurrently, you will observe a decrease in the peak area or height of the parent compound, indicating a loss of purity and concentration.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. MS detection allows you to determine the mass of the impurity peaks, which can help confirm if they correspond to expected oxidation products (e.g., Parent Mass +16 Da for an N-oxide or mono-hydroxylated species).
A forced degradation study is a proactive approach to identify potential degradation products before they appear in your samples.[5][6][7] This involves intentionally stressing the compound under various conditions (e.g., with an oxidizing agent like AIBN or H₂O₂) to generate and identify the likely impurities.
Protocol 1: Basic HPLC Method for Stability Assessment
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength determined by the compound's UV absorbance spectrum, or a mass spectrometer.
Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).
Analysis: Inject a fresh "time-zero" sample and compare the chromatogram to that of an aged or suspect sample. Look for changes in the purity profile.[8]
Observation
Potential Implication
Recommended Action
New peaks in chromatogram
Formation of degradation products
Characterize peaks using LC-MS
Decrease in parent peak area
Loss of parent compound
Re-quantify and assess viability for use
Change in solution color
Possible formation of chromophoric degradants
Correlate with analytical data
Section 3: Prevention Strategies - Storage and Handling
Question 3: What are the ideal storage and handling conditions to prevent oxidation?
Answer:
Preventing oxidation requires minimizing exposure to atmospheric oxygen, light, and high temperatures.[9] As an air-sensitive compound, rigorous handling procedures are necessary.
Table 1: Recommended Storage Conditions
Parameter
Solid Compound
In Solution
Rationale
Atmosphere
Store under an inert gas (Argon or Nitrogen).
Use degassed solvents and maintain an inert headspace.
Minimizes exposure to atmospheric oxygen, a primary oxidant.
Temperature
≤ 4°C (Refrigerated). For long-term storage, consider -20°C.
Store frozen (≤ -20°C) for long-term. For short-term, ≤ 4°C.
Reduces the rate of chemical reactions, including oxidation.
Light
Store in amber glass vials.
Use amber vials or wrap containers in foil.
Prevents photo-degradation, which can initiate oxidative processes.
Container
Tightly sealed glass vials with PTFE-lined caps.
Use vials with secure, airtight septa for repeated sampling.
Protocol 2: Handling Air-Sensitive Solids and Preparing Solutions
This protocol should be performed in an inert atmosphere glove box or using a Schlenk line.[11][12]
Inert Environment: Place the sealed vial of the compound, your chosen solvent, and all necessary labware (spatulas, vials, pipettes) inside a glove box or have them connected to a Schlenk line.
Solvent Degassing: Before use, ensure your solvent is thoroughly degassed. This can be achieved by:
Sparge Method: Bubbling a stream of inert gas (Ar or N₂) through the solvent for at least 30 minutes.
Freeze-Pump-Thaw: For the highest purity, perform at least three cycles of freezing the solvent (with liquid N₂), applying a high vacuum, and then thawing.
Weighing and Dissolution: Inside the glove box, unseal the compound vial, weigh the desired amount, and dissolve it in the degassed solvent.
Sealing and Storage: Immediately seal the solution in a vial with a PTFE-lined cap or a septum. If using a septum, wrap the seal with Parafilm for extra protection. Store under the conditions outlined in Table 1.
Diagram: Inert Atmosphere Workflow
Caption: Workflow for preparing solutions under inert conditions.
Section 4: Prevention Strategies - Use of Antioxidants
Question 4: Should I use an antioxidant in my solution? If so, which one?
Answer:
For experiments requiring prolonged stability in solution, especially at room temperature, adding an antioxidant is a highly effective strategy. Antioxidants work by either scavenging free radicals that propagate oxidation (primary antioxidants) or by decomposing peroxides that initiate it (secondary antioxidants).[13]
Table 2: Selection of Antioxidants
Antioxidant
Type
Typical Concentration
Comments & Considerations
Butylated Hydroxytoluene (BHT)
Primary (Radical Scavenger)
0.01 - 0.1% (w/v)
A common and effective phenolic antioxidant. Can sometimes cause discoloration.[13]
Ascorbic Acid (Vitamin C)
Primary (Radical Scavenger)
0.05 - 0.2% (w/v)
Water-soluble. Itself can be oxidized, so it acts as a sacrificial protectant.
α-Tocopherol (Vitamin E)
Primary (Radical Scavenger)
0.01 - 0.1% (w/v)
A natural, lipid-soluble antioxidant. Good for non-aqueous systems.
Triphenylphosphine (PPh₃)
Secondary (Peroxide Decomposer)
Stoichiometric or catalytic
Reduces hydroperoxides to alcohols, preventing them from decomposing into radicals.[13]
Causality in Choosing an Antioxidant:
The choice depends on your solvent system and downstream application.
For aqueous solutions , ascorbic acid is a good choice.
For organic solutions , BHT or α-tocopherol are suitable.
Experimental Compatibility: Always verify that the chosen antioxidant does not interfere with your experiment or analytical detection method. Run a control experiment with just the antioxidant to check for any confounding effects.
References
OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE. Retrieved from [Link]
Barnes, I., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]
Lacy, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
Koytchev, R., & Al-Haffar, M. (2000). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
Chemistry For Everyone. (2023). What Is The Difference Between Primary And Secondary Antioxidants?. YouTube. Retrieved from [Link]
LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Freeman, S. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]
Tintoll. (n.d.). Amine Antioxidants. Tintoll. Retrieved from [Link]
Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. Retrieved from [Link]
Al-Sabha, W. (2016). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohols to Amines. Chemistry Steps. Retrieved from [Link]
Biosynce. (2023). What are the detection methods for piperidine?. Biosynce. Retrieved from [Link]
Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. KEGG. Retrieved from [Link]
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Retrieved from [Link]
SEFH. (2018). Physicochemical and microbiological stability of two news oral liquid formulations of clonidine hydrochloride for pediatric patients. SEFH. Retrieved from [Link]
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]
A Researcher's Guide to the Characterization and Comparative Analysis of Novel Kinase Inhibitors: A Case Study Approach with 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
This guide provides a comprehensive framework for the characterization of novel small molecules, using the sparsely documented compound 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride as a representative example. Given the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the characterization of novel small molecules, using the sparsely documented compound 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride as a representative example. Given the limited publicly available data on this compound's biological activity[1], this document outlines a systematic, multi-phase experimental workflow. This workflow is designed to first identify its primary biological target(s) and subsequently compare its inhibitory profile against well-established inhibitors. For the purpose of this illustrative guide, we will hypothesize that our initial screening identifies a protein kinase as the primary target, a common and therapeutically significant class of enzymes.
The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of any novel small molecule inhibitor, providing a robust pathway from initial hit identification to lead optimization.
Phase 1: Target Identification and Initial Characterization
The first critical step in evaluating a novel compound is to determine its biological target. An unbiased, high-throughput screening approach is essential to survey a wide range of potential molecular interactions.
Broad-Panel Kinase Screening
Given that the human kinome consists of over 500 protein kinases, many of which are validated drug targets, a broad kinase selectivity panel is a cost-effective and informative starting point.[2] Commercial services offer screening panels that cover a significant portion of the human kinome.[2]
The objective is to identify which kinase(s) 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride inhibits at a fixed concentration (e.g., 1 or 10 µM). This provides an initial "hit list" of potential targets.
Experimental Protocol: Radiometric Kinase Activity Assay for Screening
Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[3]
Reaction Setup : Prepare a reaction mixture containing a specific recombinant kinase, its corresponding substrate (a protein or peptide), and [γ-³³P]-ATP in a suitable kinase buffer.
Compound Addition : Add 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride to the reaction mixture at a final concentration of 10 µM. A DMSO vehicle control is run in parallel.
Incubation : Incubate the reaction at 30°C for a predetermined time, allowing the kinase to phosphorylate the substrate.
Reaction Termination : Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP will not.
Washing : Wash the filter membranes extensively to remove any unbound [γ-³³P]-ATP.
Detection : Quantify the amount of incorporated radiolabel on the filter using a scintillation counter.
Data Analysis : Calculate the percentage of kinase inhibition relative to the DMSO control. A significant reduction in radioactivity indicates inhibition.
Caption: High-level workflow for initial kinase target identification.
Phase 2: In-Depth Comparative Analysis
Once a primary kinase target is identified (let's hypothetically call it "Kinase X"), the next phase involves a detailed comparison with known, well-characterized inhibitors of Kinase X. For this example, we will compare our compound to "Inhibitor A" (a highly potent, selective inhibitor) and "Inhibitor B" (a moderately potent, multi-kinase inhibitor).
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.[4] This is determined by performing a dose-response analysis.
Experimental Protocol: Luminescence-Based Kinase Assay for IC50
Luminescence-based assays, such as ADP-Glo™, are well-suited for determining IC50 values due to their high throughput and robust signal.[5]
Compound Dilution : Prepare a serial dilution of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, Inhibitor A, and Inhibitor B (e.g., 10 concentrations ranging from 1 nM to 100 µM).
Kinase Reaction : Set up the kinase reaction with Kinase X, its substrate, and ATP. Add the diluted compounds to the reaction wells.
Incubation : Incubate to allow the kinase reaction to proceed.
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]
Luminescence Generation : Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.[5]
Measurement : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Inhibition
Understanding how a compound inhibits its target (e.g., by competing with ATP, the substrate, or binding to an allosteric site) is crucial. This is typically investigated by performing enzyme kinetic studies. For ATP-competitive inhibitors, the IC50 value will increase as the concentration of ATP in the assay increases.
Caption: Common modes of kinase inhibitor action.
Cellular Activity: Target Engagement and Downstream Signaling
A potent biochemical inhibitor must be able to enter cells and engage its target in a physiological context.[6]
Experimental Protocol: Western Blotting for Phospho-Protein Levels
Cell Culture : Culture a cell line known to have an active Kinase X signaling pathway.
Compound Treatment : Treat the cells with varying concentrations of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, Inhibitor A, and Inhibitor B for a specified time.
Cell Lysis : Lyse the cells to extract total protein.
Protein Quantification : Determine the protein concentration in each lysate.
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting : Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X. Also, probe with an antibody for the total amount of that substrate as a loading control.
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an appropriate substrate to visualize the protein bands.
Analysis : Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate indicates effective target inhibition in a cellular environment.
Selectivity Profiling
A critical aspect of drug development is understanding an inhibitor's selectivity.[7][8] A highly selective inhibitor minimizes the potential for off-target effects. The initial screening panel provides a first look at selectivity, but a more focused panel against closely related kinases is often necessary.[2]
Data Summary and Comparison
The collected data should be summarized in a clear, tabular format to facilitate direct comparison.
Parameter
2-(Piperidin-3-yloxy)ethan-1-ol HCl
Inhibitor A (Reference)
Inhibitor B (Reference)
Biochemical IC50 (Kinase X)
Hypothetical: 50 nM
5 nM
200 nM
Cellular IC50 (p-Substrate)
Hypothetical: 250 nM
20 nM
1 µM
Mechanism of Action
Hypothetical: ATP-Competitive
ATP-Competitive
ATP-Competitive
Selectivity Score (S10 at 1µM) *
Hypothetical: 0.05
0.01
0.20
*Selectivity Score (S10) is the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.[8]
Conclusion and Interpretation
Potency : 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a potent biochemical inhibitor of Kinase X, though it is 10-fold less potent than the highly optimized Inhibitor A. It is more potent than the multi-kinase inhibitor, Inhibitor B.
Cellular Activity : The compound demonstrates on-target activity in cells, albeit with a 5-fold drop-off from its biochemical potency, which could be due to factors like cell permeability or efflux.
Selectivity : Its selectivity profile is superior to that of Inhibitor B but not as clean as Inhibitor A. This suggests it may have some off-target activities that warrant further investigation.
This structured, comparative approach provides a robust framework for evaluating novel compounds like 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride. By systematically assessing potency, mechanism, cellular activity, and selectivity against established benchmarks, researchers can make informed decisions about the therapeutic potential and future development of new chemical entities.
A Strategic Guide to Specificity Assessment for Novel Chemical Entities: A Case Study with 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is predicated on a deep understanding of its biological interactions. A molec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is predicated on a deep understanding of its biological interactions. A molecule's efficacy is intrinsically linked to its specificity—its ability to interact with the intended biological target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects.[1][2] This guide provides a comprehensive, field-proven framework for assessing the specificity of a novel compound, using 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride as a representative, yet uncharacterized, chemical entity.
Initial literature and database searches reveal that 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is not a widely studied compound with a well-defined pharmacological profile. This scenario is common in early-stage drug discovery. Therefore, this guide is structured not as a comparison against known alternatives for a specific target, but as a strategic workflow for de novo target identification and specificity profiling. The causality behind each experimental choice is explained to empower researchers to adapt this framework to their own novel compounds.
The Imperative of Early-Stage Specificity Profiling
In drug discovery, identifying potential safety liabilities and off-target effects at the earliest possible stage is critical.[1][3] A lack of specificity can lead to toxicity, reduced efficacy, and costly failures in later preclinical and clinical stages.[2] A systematic, tiered approach to profiling allows for informed decision-making, enabling teams to either optimize leads to mitigate off-target activity or terminate unpromising candidates, thereby conserving significant time and resources.[2][3]
The foundational step for an uncharacterized compound is to cast a wide net to identify any potential biological interactions. This is most efficiently achieved through broad panel screening against a diverse array of receptors, ion channels, transporters, and enzymes.[3][4]
Scientific Rationale: This approach serves a dual purpose: it can reveal potential primary targets by identifying high-affinity interactions, and it simultaneously flags potential liabilities by uncovering interactions with targets known to be associated with adverse drug reactions (e.g., hERG, various GPCRs, and kinases).[4] Commercial services, such as Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels, provide a standardized and cost-effective method for this initial assessment.[3][4]
Hypothetical Screening Results for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
For the purpose of this guide, we will proceed with a plausible, hypothetical result from a broad radioligand binding screen. Let us assume the compound was screened at a concentration of 10 µM.
Table 1: Illustrative Results from a Broad Off-Target Screening Panel
Target Class
Target
% Inhibition at 10 µM
Implication
GPCR (Amine)
Dopamine D₄
85%
Potential Primary Target
GPCR (Amine)
Serotonin 5-HT₂ₐ
52%
Secondary target, potential for side effects
GPCR (Amine)
Adrenergic α₂ₐ
45%
Moderate off-target activity
GPCR (Peptide)
Angiotensin AT₁
12%
Negligible interaction
Ion Channel
hERG
48%
Potential Cardiac Liability Flag
Enzyme
PDE4
5%
Negligible interaction
Interpretation of Tier 1 Data:
The standout result is the high percent inhibition at the Dopamine D₄ receptor, making it the primary hypothesis for the compound's main target. The moderate activities at the 5-HT₂ₐ and α₂ₐ receptors are noted as potential off-targets requiring further investigation. Crucially, the nearly 50% inhibition at the hERG channel is a significant safety flag that must be addressed.[5]
Tier 2: Primary Target Validation and Affinity Determination
With a putative primary target identified, the next step is to validate this interaction and quantify its affinity. This is a critical self-validating step to confirm the initial screening hit.
Scientific Rationale: A full concentration-response curve in a competitive radioligand binding assay provides a quantitative measure of affinity (the Kᵢ value).[6][7] A low nanomolar or high picomolar Kᵢ value strengthens the hypothesis that this is a high-affinity, and likely physiologically relevant, interaction. This assay is the gold standard for quantifying the direct interaction between a compound and its receptor.[6]
Experimental Protocol: Radioligand Binding Assay for Dopamine D₄ Receptor
Receptor Preparation: Membranes from a cell line stably expressing the human Dopamine D₄ receptor are prepared via homogenization and centrifugation.[8] Protein concentration is determined using a BCA assay.
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a specific D₄ radioligand (e.g., ³H-spiperone), and varying concentrations of the test compound (2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride).[7][8]
Incubation: Plates are incubated to allow the binding reaction to reach equilibrium.
Separation: Receptor-bound radioligand is separated from unbound radioligand by rapid vacuum filtration through glass fiber filters.[7][9]
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Workflow for Target Affinity Determination
Caption: Workflow for validating a screening hit and determining binding affinity (Ki).
Tier 3: Functional Activity and Selectivity Profiling
Demonstrating binding is not sufficient; one must determine the functional consequence of that binding. Is the compound an agonist, antagonist, or inverse agonist? Furthermore, selectivity must be assessed by comparing its affinity for the primary target versus closely related receptor subtypes.
Scientific Rationale: Functional assays provide crucial information about the compound's mechanism of action. For G-protein coupled receptors (GPCRs) like the Dopamine D₄ receptor, which typically signals through the Gαᵢ pathway, a cAMP (cyclic adenosine monophosphate) inhibition assay is the standard method to measure functional activity.[10] Selectivity profiling against other dopamine receptor subtypes (D₁, D₂, D₃, D₅) is essential to understand the potential for off-target effects mediated by related family members.
This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.
Cell Preparation: A cell line co-expressing the human Dopamine D₄ receptor and the GloSensor™ cAMP biosensor is used. Cells are harvested and incubated with the GloSensor™ reagent.[10]
Assay Setup (Antagonist Mode): Cells are plated and treated with varying concentrations of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Agonist Challenge: After a pre-incubation period, the cells are challenged with a known D₄ agonist (e.g., quinpirole) at its EC₅₀ concentration. This stimulates the receptor and causes a decrease in cAMP.
Detection: Luminescence is measured over time. An effective antagonist will block the agonist's effect, thus preventing the decrease in cAMP and resulting in a higher luminescent signal.
Data Analysis: An IC₅₀ value is determined, representing the concentration of the antagonist that blocks 50% of the agonist's response.
Comparative Data: Hypothetical Selectivity and Function
To provide context, we compare our hypothetical compound with a known (but fictional) selective D₄ antagonist, "Compound X," and a non-selective dopamine antagonist, Haloperidol.
Table 2: Comparative Affinity, Selectivity, and Functional Data
Compound
D₄ Kᵢ (nM)
D₄ cAMP IC₅₀ (nM) (Antagonist)
D₂ Kᵢ (nM)
D₃ Kᵢ (nM)
D₄ vs D₂ Selectivity (Fold)
D₄ vs D₃ Selectivity (Fold)
2-(Piperidin-3-yloxy)ethan-1-ol HCl
15
25
1,200
850
80
57
Compound X (Reference)
5
8
5,000
3,500
1,000
700
Haloperidol (Non-selective)
20
35
5
10
0.25
0.5
Interpretation of Tier 3 Data:
The hypothetical data show that 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a potent D₄ antagonist with good selectivity over D₂ and D₃ receptors. While not as selective as the reference "Compound X," it is significantly more selective than the non-selective agent Haloperidol. This profile suggests it is a promising lead for further optimization.
Tier 4: Ancillary Safety and Metabolic Profiling
Beyond on-target and subtype selectivity, a comprehensive specificity assessment must include key safety pharmacology and drug metabolism assays.[11]
Scientific Rationale:
hERG Channel Inhibition: As flagged in Tier 1, interaction with the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[12][13] A follow-up electrophysiology or flux assay is mandatory to quantify this risk.[14][15]
Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions by altering the metabolism of co-administered therapies.[16][17][18]
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp): This is the gold-standard method. Cells expressing the hERG channel are subjected to a voltage protocol that elicits a characteristic current. The ability of the test compound to block this current is measured, and an IC₅₀ is determined.[5]
CYP450 Inhibition Assay: Human liver microsomes are incubated with specific probe substrates for each major CYP isoform.[19] The rate of metabolite formation is measured by LC-MS/MS. The assay is repeated in the presence of the test compound to determine its inhibitory potential (IC₅₀).[16][17]
Hypothetical Safety and Metabolism Data
Table 3: Comparative Safety and Metabolic Profile
Compound
hERG IC₅₀ (µM)
CYP3A4 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
Therapeutic Index (hERG IC₅₀ / D₄ Kᵢ)
2-(Piperidin-3-yloxy)ethan-1-ol HCl
8.5
>50
22
~567
Compound X (Reference)
>30
>50
>50
>6000
Interpretation of Tier 4 Data:
The hERG IC₅₀ of 8.5 µM confirms the initial screening hit. The therapeutic index (or safety margin) is calculated by dividing the off-target IC₅₀ by the on-target Kᵢ. A margin >100-fold is often considered acceptable at this stage, but this depends on the target and indication. The ~567-fold margin for our compound is promising but warrants careful monitoring. The lack of significant CYP inhibition is a favorable result.
Integrated Specificity Assessment Workflow
The entire process can be visualized as a logical, gated workflow.
Caption: A tiered workflow for comprehensive specificity profiling of a novel compound.
Conclusion and Forward Look
This guide outlines a rigorous, multi-tiered strategy for characterizing the specificity of a novel chemical entity, using 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride as a working example. Based on our hypothetical data, the compound emerges as a potent and selective Dopamine D₄ antagonist. While it shows a manageable hERG liability, its overall profile warrants further investigation and optimization.
This systematic approach, grounded in established pharmacological principles, ensures that decisions made during lead optimization are based on robust, quantitative data. By integrating broad screening with detailed follow-up assays for affinity, function, and safety, researchers can build a comprehensive specificity profile, significantly increasing the probability of advancing safer and more effective therapeutic candidates.
References
PubChem. 2-(Piperidin-2-ylethanol). National Center for Biotechnology Information. [Link]
PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. National Center for Biotechnology Information. [Link]
Eurofins Discovery. In Vitro Safety Panels in Pre-clinical Testing. [Link]
Reaction Biology. In Vitro Evaluation of Safety and Toxicity (InVEST). [Link]
Charles River Laboratories. hERG Serum Shift Assay. [Link]
PDSP. Functional Assays Protocols. University of North Carolina. [Link]
Patsnap. How can off-target effects of drugs be minimised? [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
Abrol, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry, 22(19), 5246–5253. [Link]
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]
Martin, W. H., et al. (2008). Role of hERG potassium channel assays in drug development. Current Opinion in Drug Discovery & Development, 11(2), 245-252. [Link]
A Comparative Guide to 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride and its Structural Isomers in CNS-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in the design of centrally active therapeutic agents, valued for its conformational rigidity and its ability to pre...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of centrally active therapeutic agents, valued for its conformational rigidity and its ability to present functional groups in a well-defined three-dimensional space. This guide provides a comparative analysis of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride and its structural isomers, focusing on their potential as ligands for key central nervous system (CNS) targets. The objective is to furnish researchers with a technical framework for selecting and developing piperidine-based compounds by examining the impact of substituent placement on pharmacological activity.
Introduction to Piperidine Ethers in CNS Drug Design
The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting the CNS.[1] Its saturated, six-membered heterocyclic structure allows for precise spatial orientation of substituents, which is critical for selective interaction with receptor binding pockets. The introduction of an ether linkage at the 3-position of the piperidine ring, coupled with a hydroxyethyl moiety, as seen in 2-(Piperidin-3-yloxy)ethan-1-ol, creates a molecule with the potential to interact with a variety of CNS receptors, including muscarinic, dopamine, and serotonin receptors. The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling.
This guide will focus on the structure-activity relationships (SAR) of piperidine ether derivatives, comparing the 3-oxyethanol substituent pattern with its 2- and 4-positional isomers. Understanding how the location of this side chain influences receptor affinity and selectivity is paramount for the rational design of novel CNS-active compounds.
Comparative Analysis of Structural Isomers
While direct peer-reviewed pharmacological data for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is limited in publicly accessible literature, we can infer its potential activity and compare it with its better-studied isomers by examining established SAR principles for piperidine-based ligands. The primary focus for comparison will be on muscarinic acetylcholine receptors (mAChRs), dopamine D2 receptors, and serotonin 5-HT2A receptors, as these are common targets for piperidine-containing CNS drugs.
Muscarinic Receptor Antagonism
The piperidine moiety is a common feature in muscarinic receptor antagonists. The orientation of substituents on the piperidine ring plays a crucial role in determining affinity and selectivity for the different muscarinic receptor subtypes (M1-M5).
Key Insights from SAR Studies:
3-Substituted Piperidines: The 3-position offers a distinct vector for substituents to project into the binding pocket. For muscarinic antagonists, a hydrogen bond acceptor at this position can be beneficial. The ether oxygen in 2-(Piperidin-3-yloxy)ethan-1-ol could serve this role.
4-Substituted Piperidines: The 4-position is often utilized to extend a substituent towards an accessory binding pocket. In a series of piperidinyl piperidine analogues, substitution at the 4-position of a central piperidine ring was found to be critical for high M2 receptor antagonist potency.[2]
2-Substituted Piperidines: Substitution at the 2-position can introduce chirality and is often exploited to achieve stereospecific interactions with the receptor.
Comparative Data Summary (Hypothetical based on SAR):
Compound
Predicted Target
Predicted Affinity (Ki)
Rationale for Prediction
2-(Piperidin-3-yloxy)ethan-1-ol
M2 Muscarinic Receptor
Moderate to High
The 3-alkoxy motif is present in some muscarinic antagonists.[2]
2-(Piperidin-4-yl)ethanol
Dopamine/Serotonin Receptors
Lower for Muscarinic
The 4-hydroxyethyl group is a common feature in ligands for other CNS targets.[3]
2-(Piperidin-2-yl)ethanol
Broad/Lower Selectivity
Lower
Potential for steric hindrance at the 2-position may reduce affinity for some muscarinic subtypes.
Dopamine D2 and Serotonin 5-HT2A Receptor Ligands
The piperidine scaffold is also prevalent in antagonists for D2 and 5-HT2A receptors, key targets in the treatment of psychosis.
Key Insights from SAR Studies:
Aromatic or heteroaromatic groups are often attached to the piperidine nitrogen to achieve high affinity for D2 and 5-HT2A receptors.[3][4]
The substituent at the 4-position of the piperidine ring can significantly influence selectivity. For example, in a series of halogenated diphenylpiperidines, a 4-piperidinylmethanol moiety was found to be favorable for high 5-HT2A potency.[3]
Comparative Data Summary (Hypothetical based on SAR):
Compound
Predicted Target
Predicted Affinity (Ki)
Rationale for Prediction
2-(Piperidin-3-yloxy)ethan-1-ol
Lower for D2/5-HT2A
Low
Lacks the typical N-aryl or N-aralkyl substituent for high affinity.
2-(Piperidin-4-yl)ethanol
5-HT2A Receptor
Moderate
The 4-hydroxyethylpiperidine core is a known scaffold for 5-HT2A ligands.[3]
2-(Piperidin-2-yl)ethanol
Non-selective
Low
Unlikely to possess the optimal geometry for high-affinity binding to D2 or 5-HT2A receptors without further modification.
Experimental Protocols
To empirically determine the pharmacological profile of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride and its isomers, the following experimental workflows are recommended.
Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for a specific receptor.
Protocol for Muscarinic M2 Receptor Binding Assay:
Tissue Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human M2 muscarinic receptor.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
Procedure:
a. Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-NMS (e.g., 0.5 nM).
b. Non-specific binding is determined in the presence of a high concentration of a known M2 antagonist (e.g., 1 µM atropine).
c. Incubate for 60 minutes at 25°C.
d. Terminate the incubation by rapid filtration through glass fiber filters.
e. Wash the filters with ice-cold assay buffer.
f. Measure the radioactivity retained on the filters by liquid scintillation counting.
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for a typical radioligand binding assay.
Synthesis of Piperidine Ethanol Derivatives
The synthesis of these piperidine derivatives typically involves the reduction of the corresponding hydroxypyridine precursor.
General Synthetic Scheme:
The synthesis of 2-(piperidin-3-yloxy)ethan-1-ol would likely start from 3-hydroxypyridine. The hydroxyl group would be alkylated with a protected 2-bromoethanol, followed by the reduction of the pyridine ring.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to 2-(Piperidin-3-yloxy)ethan-1-ol.
Conclusion and Future Directions
To fully elucidate the potential of 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride as a CNS-active agent, further empirical studies are essential. The experimental protocols outlined in this guide provide a starting point for such investigations. Future research should focus on a systematic comparison of these isomers in a panel of CNS receptor binding and functional assays to build a comprehensive SAR profile. This will enable the rational design of more potent and selective piperidine-based therapeutics.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Bonaccorso, C., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(10), 571-580. [Link]
Brenna, E., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(18), 3348. [Link]
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
Fu, X., et al. (2002). Synthesis, Receptor Potency, and Selectivity of Halogenated Diphenylpiperidines as Serotonin 5-HT2A Ligands for PET or SPECT Brain Imaging. Journal of Medicinal Chemistry, 45(11), 2319-2324. [Link]
Zhang, A., et al. (2007). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. Bioorganic & Medicinal Chemistry Letters, 17(10), 2754-2757. [Link]
Wang, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry, 124, 19-31. [Link]
Caliendo, G., et al. (2005). Derivatives as 5HT(1A) receptor ligands--past and present. Current Medicinal Chemistry, 12(7), 763-771. [Link]
Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]
A Senior Application Scientist's Guide to the Safe Handling of 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of novel chemical entities is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, a compound of interest in modern research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structure—a piperidine derivative—we can establish a robust safety protocol based on authoritative data for analogous compounds.
The piperidine moiety is a common structural motif in many pharmaceuticals, but it also shares characteristics with piperidine itself, a substance requiring careful handling. This guide is built on the foundational principles of chemical safety, drawing from established best practices for piperidine and its derivatives to ensure the well-being of laboratory personnel.
Anticipated Hazard Profile
Based on the known hazards of similar piperidine compounds, we must assume that 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride may present the following risks:
Skin and Eye Irritation/Corrosion : Many piperidine derivatives are capable of causing irritation or severe burns upon contact.[1][2]
Respiratory Tract Irritation : Inhalation of dust or aerosols can lead to respiratory irritation.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of the experimental workflow.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a step-by-step guide to the minimum required PPE for handling 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride in a laboratory setting.
Hand Protection: The Critical Barrier
Directive: Wear chemical-resistant gloves at all times when handling the compound, its containers, or contaminated surfaces.
The 'Why': The primary route of accidental exposure is often through skin contact. Piperidine and its derivatives can be readily absorbed through the skin, leading to local irritation or systemic toxicity.
Selection Criteria:
Material: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for specific chemical resistance information.
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
Donning and Doffing: Don gloves carefully to avoid touching the exterior with bare hands. When removing, peel them off from the cuff, turning them inside out to contain any contamination.
Eye and Face Protection: Shielding Against the Unseen
Directive: Wear safety glasses with side shields at a minimum. For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is required.[4][5]
The 'Why': The eyes are particularly vulnerable to chemical splashes. The hydrochloride salt form of this compound is likely a solid powder, which can easily become airborne and cause serious eye irritation or damage.[1][6]
Operational Protocol:
Ensure eye protection fits snugly and comfortably.
In the event of a splash, proceed immediately to an emergency eyewash station and flush for at least 15 minutes, holding the eyelids open.[1]
Seek immediate medical attention.
Protective Clothing: Full Body Coverage
Directive: A full-length laboratory coat must be worn and kept fastened.
The 'Why': A lab coat protects your personal clothing and underlying skin from contamination in the event of a spill. It should be made of a material appropriate for the chemicals being handled.
Best Practices:
Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
Remove contaminated lab coats immediately and launder them separately from personal clothing.
Respiratory Protection: A Considered Approach
Directive: All handling of solid 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
The 'Why': A fume hood provides primary containment for powders, dust, and vapors, drawing them away from the user's breathing zone.
When is a Respirator Needed?
While a fume hood is the primary engineering control, a respirator may be necessary in specific situations, such as:
Cleaning up a large spill outside of a fume hood.
If engineering controls are not available or are malfunctioning.
In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training.
Procedural Workflow for Safe Handling
The following diagram outlines the decision-making process and procedural steps for safely handling 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Caption: Procedural workflow for handling 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride.
Operational and Disposal Plans
Storage
Store in a tightly sealed, properly labeled container.[6][7]
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Spill Response
Evacuate: Alert others in the area and evacuate if necessary.
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.
Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
Waste Classification: This compound should be classified as a non-halogenated organic chemical waste.
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[8] The label should include the full chemical name.
Segregation: Do not mix this waste with other waste streams, particularly halogenated waste, unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.[8]
Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour chemical waste down the drain.[3]
By adhering to these protocols, you are not only ensuring your own safety but also fostering a culture of responsibility and trust within your research environment. This commitment to best practices is the foundation upon which scientific progress is built.
References
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
PENTA. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]